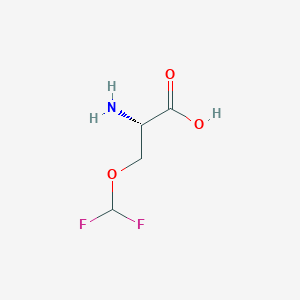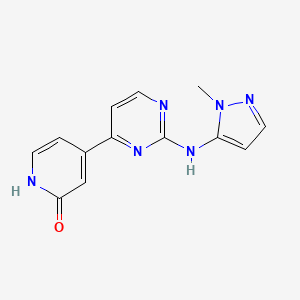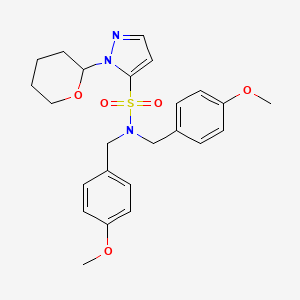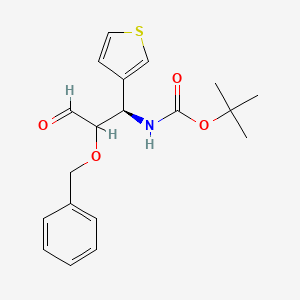
2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer, anti-HIV, and antimicrobial agent. Additionally, it is used in industrial applications such as diagnostics and photophysical applications .
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate include other naphthyridine derivatives such as 1,8-naphthyridines and 1,5-naphthyridines. These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and applications .
Properties
Molecular Formula |
C11H10F3N3O3 |
|---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
2-amino-7-methyl-1,6-naphthyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N3O.C2HF3O2/c1-5-2-7-6(4-11-5)3-8(13)9(10)12-7;3-2(4,5)1(6)7/h2-4,13H,1H3,(H2,10,12);(H,6,7) |
InChI Key |
HWNHWEPTPCWIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=N1)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)

![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)






![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B12993325.png)

